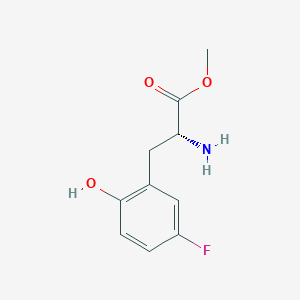
1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene is an organic compound characterized by its unique structural features It contains a benzyloxy group, a tert-butyl group, a methyl group, and a methylsulfonyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride and a strong base such as sodium hydride.
Addition of the methyl group: Methylation can be performed using methyl iodide and a base like potassium carbonate.
Incorporation of the methylsulfonyl group: This can be done by reacting the intermediate compound with methylsulfonyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .
Análisis De Reacciones Químicas
1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The methylsulfonyl group can be reduced to a methylthiol group using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can undergo nucleophilic substitution reactions, often with halides or other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The benzyloxy group can interact with aromatic residues in proteins, while the tert-butyl group provides steric hindrance, affecting the binding affinity. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar compounds include:
1-(Benzyloxy)-2-(tert-butyl)-4-methylbenzene: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
1-(Benzyloxy)-2-(tert-butyl)-5-methylbenzene:
1-(Benzyloxy)-2-(tert-butyl)-4-(methylsulfonyl)benzene: Lacks the methyl group, leading to variations in its reactivity and applications.
The presence of the methylsulfonyl group in 1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene makes it unique, providing additional sites for chemical reactions and interactions .
Propiedades
Fórmula molecular |
C19H24O3S |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
1-tert-butyl-4-methyl-5-methylsulfonyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C19H24O3S/c1-14-11-17(22-13-15-9-7-6-8-10-15)16(19(2,3)4)12-18(14)23(5,20)21/h6-12H,13H2,1-5H3 |
Clave InChI |
FEENDLLKUNUXHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)C)C(C)(C)C)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13052104.png)



![2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate](/img/structure/B13052137.png)


![Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052153.png)
